molecular formula C14H16FNO3 B6644161 2-[Cyclopropylmethyl-(4-fluoro-2-methylbenzoyl)amino]acetic acid

2-[Cyclopropylmethyl-(4-fluoro-2-methylbenzoyl)amino]acetic acid

Cat. No.: B6644161
M. Wt: 265.28 g/mol
InChI Key: SLPGMOYKOFDYQT-UHFFFAOYSA-N
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Description

2-[Cyclopropylmethyl-(4-fluoro-2-methylbenzoyl)amino]acetic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropylmethyl group attached to an amino acid backbone, which is further linked to a 4-fluoro-2-methylbenzoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Cyclopropylmethyl-(4-fluoro-2-methylbenzoyl)amino]acetic acid typically involves the following steps:

  • Benzoylation: The starting material, cyclopropylmethylamine, is reacted with 4-fluoro-2-methylbenzoyl chloride under controlled conditions to form the intermediate cyclopropylmethyl-(4-fluoro-2-methylbenzoyl)amide.

  • Amination: The intermediate is then subjected to amination with glycine or its derivatives to introduce the amino acid moiety, resulting in the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

  • Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of amine oxides.

  • Reduction: Formation of benzyl alcohol derivatives.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe in biochemical studies to understand enzyme mechanisms and interactions.

  • Medicine: Potential use in drug discovery and development, especially in targeting specific biological pathways.

  • Industry: Application in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-[Cyclopropylmethyl-(4-fluoro-2-methylbenzoyl)amino]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and target system.

Comparison with Similar Compounds

  • 2-[Cyclopropylmethyl-(3-fluoro-2-methylbenzoyl)amino]acetic acid

  • 2-[Cyclopropylmethyl-(2-fluoro-3-methylbenzoyl)amino]acetic acid

  • 2-[Cyclopropylmethyl-(4-fluoro-3-methylbenzoyl)amino]acetic acid

Uniqueness: 2-[Cyclopropylmethyl-(4-fluoro-2-methylbenzoyl)amino]acetic acid is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

2-[cyclopropylmethyl-(4-fluoro-2-methylbenzoyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c1-9-6-11(15)4-5-12(9)14(19)16(8-13(17)18)7-10-2-3-10/h4-6,10H,2-3,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPGMOYKOFDYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)N(CC2CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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